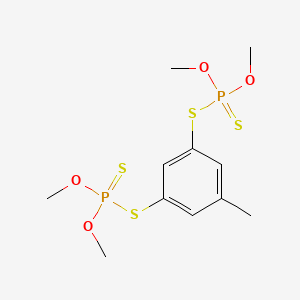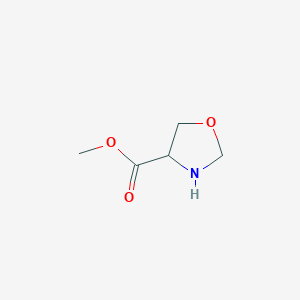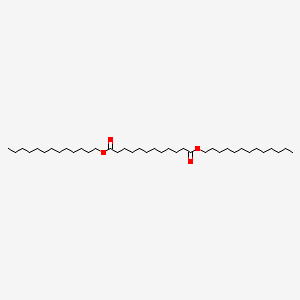
Ditridecyl dodecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditridecyl dodecanedioate is an organic compound with the molecular formula C38H74O4. It is a diester derived from dodecanedioic acid and tridecyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ditridecyl dodecanedioate can be synthesized through esterification reactions. One common method involves the reaction of dodecanedioic acid with tridecyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Dodecanedioic acid+2Tridecyl alcohol→Ditridecyl dodecanedioate+2Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The water produced during the reaction is continuously removed to drive the reaction to completion. This method ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ditridecyl dodecanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanedioic acid and tridecyl alcohol.
Oxidation: Under strong oxidative conditions, the ester bonds in this compound can be cleaved, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Dodecanedioic acid and tridecyl alcohol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Ditridecyl dodecanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential use in biodegradable materials and as a component in drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of lubricants, coatings, and adhesives due to its stability and desirable physical properties.
Mecanismo De Acción
The mechanism of action of ditridecyl dodecanedioate primarily involves its interaction with other molecules through ester bonds. These interactions can influence the physical and chemical properties of the materials in which it is used. For example, in polymer synthesis, this compound can act as a plasticizer, enhancing the flexibility and durability of the polymer.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanedioic acid: A dicarboxylic acid used in the synthesis of various esters, including ditridecyl dodecanedioate.
Tridecyl alcohol: An alcohol used in the esterification process to produce this compound.
Uniqueness
This compound is unique due to its specific combination of dodecanedioic acid and tridecyl alcohol, which imparts distinct physical and chemical properties. Its long alkyl chains provide hydrophobic characteristics, making it suitable for applications requiring water resistance and stability.
Propiedades
Número CAS |
27742-10-5 |
|---|---|
Fórmula molecular |
C38H74O4 |
Peso molecular |
595.0 g/mol |
Nombre IUPAC |
ditridecyl dodecanedioate |
InChI |
InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-19-23-27-31-35-41-37(39)33-29-25-21-17-18-22-26-30-34-38(40)42-36-32-28-24-20-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clave InChI |
XEEGJDISKZUVQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


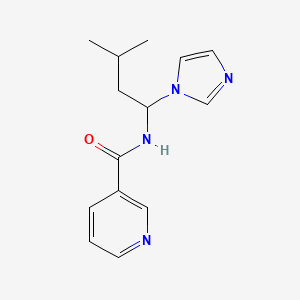


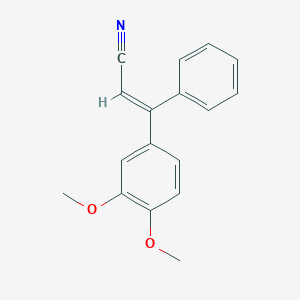

![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)
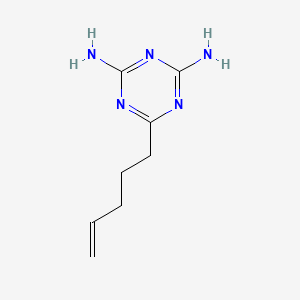
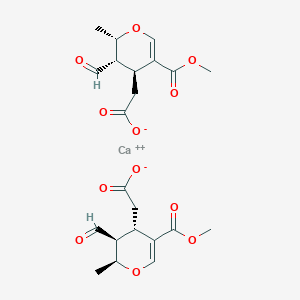
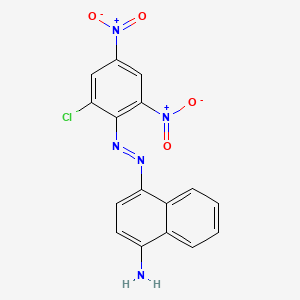
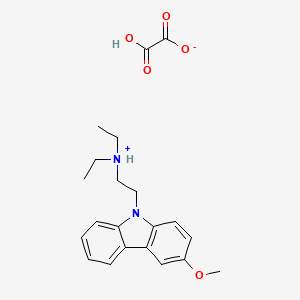
![2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-](/img/structure/B13740609.png)

